molecular formula C13H9BrFNO B1270031 (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone CAS No. 395101-26-5

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

Cat. No. B1270031
M. Wt: 294.12 g/mol
InChI Key: WZXFXBLNORUZFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone” often involves reactions between halogenated phenols and benzoyl chlorides or analogous condensation reactions. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through the reaction of 4-bromophenol and benzoyl chloride, demonstrating a methodology that could be adapted for the synthesis of “(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone” (Kuang Xin-mou, 2009).

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been confirmed by X-ray crystal structure determination. The structural determination provides insights into the spatial arrangement of atoms, essential for understanding the compound's reactivity and interaction with other molecules. The crystal structure of related compounds reveals a monoclinic space group, indicating complex molecular geometries that influence their chemical behavior (Kuang Xin-mou, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : Compounds structurally similar to (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, such as 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone, have been synthesized, involving the condensation of acids with amines and cyclization processes (Tang & Fu, 2018).

  • Crystal Structure and Antitumor Activity : Studies involving compounds like (5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone have focused on crystallography and the evaluation of in vitro cytotoxicity on cancer cell lines (Công et al., 2020).

Molecular and Docking Studies

  • Theoretical and Molecular Analysis : Detailed molecular studies on related compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, using density functional theory and docking studies have been conducted to understand their antibacterial activity (Shahana & Yardily, 2020).

  • Application in Radiosynthesis and SPECT Imaging : Research has been done on related compounds like [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, focusing on radiosynthesis and in vivo evaluation for potential use in SPECT brain imaging (Blanckaert et al., 2004).

Antioxidant and Antimicrobial Properties

  • Antioxidant Properties : Studies have synthesized derivatives like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, evaluating their in vitro antioxidant activities through various assays, showing effective antioxidant power (Çetinkaya et al., 2012).

  • Antimicrobial and Antiviral Activity : Synthesis of benzimidazole derivatives, such as (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones, has been explored for their antimicrobial and antiviral potential, indicating activity against certain fungal strains and viruses (Sharma et al., 2009).

Safety And Hazards

The compound (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

(2-amino-5-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFXBLNORUZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362087
Record name (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

CAS RN

395101-26-5
Record name (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a reactor fitted with magnetic stir bar, rubber septum, thermometer, Hickmann-condenser, nitrogen-inlet and nitrogen-outlet connected to a washing bottle containing 30% NaOH, anhydrous beads of gallium (III) chloride (11.7 g, 66 mmol) were added at once and then dissolved by the addition of 1,2-dichloroethane (100 mL). This solution was cooled in ice, then 4-bromoaniline (9.5 g, 55 mmol) was added slowly while keeping the temperature below 5° C. Then the solution was cooled to −10° C., and a fresh 1 M solution of boron trichloride in dichloromethane (61 ml) was added via a syringe fitted with a teflon stop-cock while keeping the temperature below −5° C. Finally, 4-fluorobenzonitrile (6.7 g, 55 mmol) was added, and the mixture was allowed to warm to 20° C. The Hickmann-condenser was replaced by a normal reflux condenser, and the reaction mixture was heated in an oil-bath (90° C.) over 1-2 h in order to distill off all the dichloromethane (a total of ca. 100 mL of distillate was collected) until the reflux temperature of 80° C. was achieved. Refluxing was continued for 14 h. The reaction mixture was cooled in ice and hydrolyzed slowly with water (100 mL) and then heated at 60-80° C. for 20-30 min. in order to hydrolyze the imine. The reaction mixture was cooled again and then extracted twice with dichloromethane and water. The crude product was purified by chromatography with a heptane/ethyl acetate gradient from 100:0 to 80:20 to give a yellow solid (7 g, 43%). MS: m/z=294 (M).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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11.7 g
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reactant
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9.5 g
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reactant
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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61 mL
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teflon
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6.7 g
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100 mL
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Yield
43%

Synthesis routes and methods II

Procedure details

To neat 4-fluorobenzoyl chloride (50.00 g, 315 mmol) in a flask at 130° C. was added 4-bromoaniline (17.00 g, 100 mmol) in several portions. After it was stirred at 130° C. for 1 hour and the temperature was raised to 190° C., to the reaction mixture was added zinc chloride (11.00 g, 80.7 mmol) in several portions, then it was heated at 220° C. for 22 hours. Once cooled to 180° C., to the mixture was carefully added concentrated sulfuric acid (50 mL), acetic acid (70 mL), water (70 mL), and another portion of sulfuric acid (50 mL). The mixture was heated at 120° C. overnight. It was poured into water (500 mL) and a white solid was precipitated. It was collected by filtration and was dissolved in ethyl acetate and washed with 5% sodium carbonate until pH of the aqueous phase reached 8. The filtrate was basified with sodium carbonate and extracted with ethyl acetate. The combined ethyl acetate layers were dried over magnesium sulfate, filtered, and concentrated. The residue was then purified by chromatography (SiO2, 15–20% ethyl acetate/hexane) to provide the title compound (13.64 g, 46% yield). 1H NMR (CDCI3) δ 7.67 (m, 2H), 7.51 (d, 1H), 7.37 (dd, 1H), 7.14–7.20 (m, 2H), 6.65 (d, 1H), 6.02 (br s, 2H); ES-MS (m/z) 296 [M+3]+, 294 [M+1]+.
Quantity
50 g
Type
reactant
Reaction Step One
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17 g
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reactant
Reaction Step One
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50 mL
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70 mL
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reactant
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Quantity
70 mL
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solvent
Reaction Step Two
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50 mL
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reactant
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11 g
Type
catalyst
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Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
46%

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